(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is a chiral compound with significant applications in medicinal chemistry. It possesses a morpholine ring, which is a common structural motif in numerous pharmaceuticals due to its unique physicochemical properties. The compound's systematic name reflects its functional groups, including a tert-butoxycarbonyl group and a carboxylic acid, both of which contribute to its reactivity and utility in organic synthesis.
The compound can be classified as an amino acid derivative and is recognized for its role as a building block in the synthesis of various bioactive molecules. Its chemical formula is , with a molecular weight of 259.30 g/mol. The compound is cataloged under CAS number 1416445-02-7, indicating its unique identification in chemical databases.
The synthesis of (R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid typically involves several key steps:
A typical reaction setup may involve dissolving the starting materials in an appropriate solvent, followed by the addition of reagents under controlled temperature conditions to facilitate the reaction.
The molecular structure of (R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid features:
The three-dimensional structure can be visualized using software that models molecular geometry based on its SMILES notation: O=C(OC(C)(C)C)N1C[C@@H](OC(C)(C)C1)C(O)=O
.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and amines:
These reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield .
The mechanism of action for compounds like (R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid typically involves interactions with biological targets such as enzymes or receptors. The morpholine moiety can enhance lipophilicity, allowing better membrane permeability and interaction with target sites.
In medicinal chemistry applications, this compound may serve as an intermediate in synthesizing inhibitors or modulators of specific biological pathways, particularly those involving amino acid metabolism or neurotransmitter systems.
Key physical properties include:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group within the tert-butoxycarbonyl protection .
(R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid is primarily used in:
This compound exemplifies the importance of chiral building blocks in developing novel therapeutics with improved efficacy and reduced side effects .
The stereoselective construction of the morpholine ring in (R)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid employs chiral glycine equivalents and enantiopure epoxide precursors. Recent methodologies utilize (R)-2-chloropropanoic acid as a chiral building block that directs the stereochemical outcome during cyclization. This approach achieves enantiomeric excess (ee) >98% through kinetic resolution during ring closure at 0-5°C in tetrahydrofuran. The 6,6-dimethyl substitution imposes significant steric constraints that favor chair-like transition states where the bulky tert-butoxycarbonyl group occupies equatorial orientation [6] [9].
Alternative routes employ Evans oxazolidinone auxiliaries to control the C2 stereocenter prior to morpholine ring formation. The auxiliary is introduced via acylation of the carboxylic acid functionality, enabling diastereoselective alkylation at the C2 position. Subsequent auxiliary removal and ring closure under Mitsunobu conditions yield the target morpholine scaffold with dr >20:1. This method demonstrates particular efficiency for multigram syntheses (>85% yield) while maintaining exceptional stereochemical fidelity [6].
The Boc group serves dual functions in the synthesis: as a protecting group and as a stereodirecting element. During nucleophilic ring closure, the bulky Boc group shields the re face of the incipient morpholine ring, forcing nucleophilic attack from the si face to yield the (R)-configuration. This stereodirecting effect is particularly pronounced in the 6,6-dimethyl derivative due to synergistic steric interactions between the Boc group, dimethyl substituents, and ring atoms [1] [6].
Table 1: Stereochemical Outcomes Under Varied Protection Strategies
Protecting Group | Reaction Temperature (°C) | diastereomeric Ratio | Enantiomeric Excess (%) |
---|---|---|---|
Boc | 0 | >20:1 | 98.5 |
Cbz | 0 | 5:1 | 80.2 |
Fmoc | 25 | 3:1 | 65.8 |
Boc | -30 | >50:1 | >99.5 |
Deprotection employs carefully optimized conditions to prevent racemization, particularly critical for the acid-sensitive morpholine scaffold. Catalytic TFA (10% in DCM, 2h) achieves quantitative Boc removal with <0.1% epimerization at the C2 position, significantly outperforming traditional HCl/dioxane methods which induce up to 5% racemization. Scavengers (triisopropylsilane, 2% v/v) effectively quench the tert-butyl cation intermediate, preventing electrophilic degradation of the morpholine core [1].
Immobilized Candida antarctica lipase B (CAL-B) effectively catalyzes the enantioselective ring-opening of meso-anhydrides, providing chiral intermediates for morpholine synthesis without heavy metal residues. This biocatalytic step achieves 99% ee at 500g scale in continuous-stirred tank reactors, reducing environmental factor (E-factor) from 32 to 7.2 compared to traditional chemical catalysis. The enzymatic process eliminates stoichiometric activating agents traditionally required in peptide coupling, reducing waste by 78% [1].
Engineered transaminases enable reductive amination of ketoacid precursors with NADPH recycling through glucose dehydrogenase co-expression. Whole-cell biocatalysts in bubble column reactors achieve space-time yields of 28g·L⁻¹·d⁻¹ with complete enantiomeric specificity. This technology has reduced process mass intensity (PMI) by 62% while completely eliminating halogenated solvent requirements [6].
A four-stage continuous flow platform integrates:
This system achieves 86% overall yield at >99.5% ee with residence times under 30 minutes – a 14-fold productivity increase over batch processes. The intensified process reduces solvent consumption by 92% through continuous recycling and enables catalyst loading below 0.01 mol% through immobilized heterogeneous catalysis [1].
Table 3: Continuous Flow Process Parameters
Reaction Stage | Reactor Type | Residence Time (min) | Temperature (°C) | Conversion (%) |
---|---|---|---|---|
Enzymatic step | CSTR | 15 | 40 | 99.8 |
Boc protection | Micro-mixer | 2 | 0 | 98.5 |
Ring closure | Photo-reactor | 8 | 25 | 97.2 |
Purification | Membrane unit | 5 | 25 | 99.9 recovery |
Applications in Advanced Pharmaceutical Development
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0